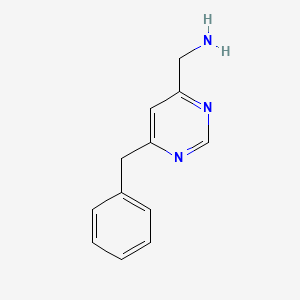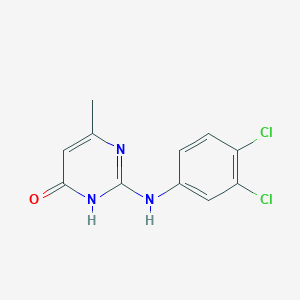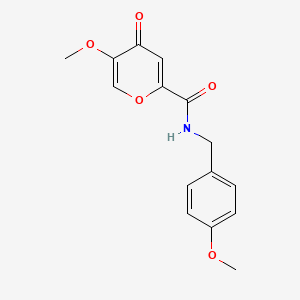
5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is an organic compound characterized by its unique chemical structure This compound features a pyran ring fused with a carboxamide group, and it is substituted with methoxy and methoxybenzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of 5-methoxy-2-hydroxybenzaldehyde with 4-methoxybenzylamine under acidic conditions to form an intermediate Schiff base This intermediate is then cyclized using a suitable catalyst to yield the desired pyran ring structure
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Isotonitazene: A compound with a similar benzyl structure but different functional groups.
Etonitazene: Another benzyl derivative with distinct pharmacological properties.
Metonitazene: Shares structural similarities but differs in its chemical reactivity and biological effects.
Uniqueness
5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C15H15NO5 |
|---|---|
分子量 |
289.28 g/mol |
IUPAC 名称 |
5-methoxy-N-[(4-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C15H15NO5/c1-19-11-5-3-10(4-6-11)8-16-15(18)13-7-12(17)14(20-2)9-21-13/h3-7,9H,8H2,1-2H3,(H,16,18) |
InChI 键 |
YSMZSFASKWYWNS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



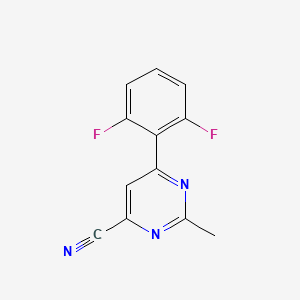
![6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14869759.png)
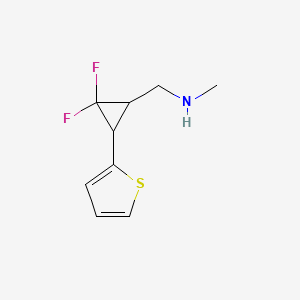

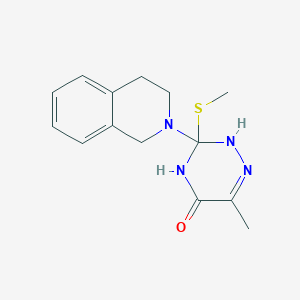
![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14869788.png)
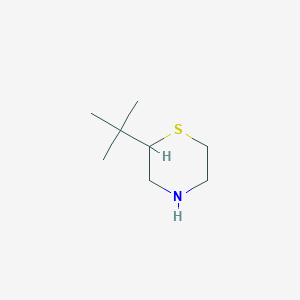
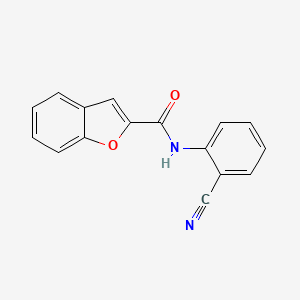
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B14869804.png)

![8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane](/img/structure/B14869816.png)
